N-(4-acetamidophenyl)-2,3,4,5,6-pentafluorobenzamide
Overview
Description
N-(4-acetamidophenyl)-2,3,4,5,6-pentafluorobenzamide is a chemical compound that combines the structural features of an acetamidophenyl group and a pentafluorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 4-acetamidophenol with pentafluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of supported metal catalysts, such as palladium on carbon (Pd/C), can facilitate the reaction under milder conditions and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2,3,4,5,6-pentafluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pentafluorobenzamide ring can be substituted with nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The acetamidophenyl group can undergo oxidation to form corresponding quinones.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydride), solvent (e.g., dimethylformamide)
Reduction: Reducing agents (e.g., LiAlH4), solvent (e.g., ether)
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvent (e.g., water)
Major Products
Substitution: N-(4-acetamidophenyl)-2,3,4,5,6-substituted benzamides
Reduction: N-(4-acetamidophenyl)-2,3,4,5,6-pentafluoroaniline
Oxidation: N-(4-acetamidoquinone)-2,3,4,5,6-pentafluorobenzamide
Scientific Research Applications
N-(4-acetamidophenyl)-2,3,4,5,6-pentafluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pentafluorobenzamide moiety can enhance binding affinity through hydrophobic interactions and halogen bonding. Additionally, the acetamidophenyl group can participate in hydrogen bonding with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenol (Paracetamol): A widely used analgesic and antipyretic.
N-(4-acetamidophenyl)-indomethacin amide: A selective cyclooxygenase-2 (COX-2) inhibitor with anti-inflammatory properties.
Uniqueness
N-(4-acetamidophenyl)-2,3,4,5,6-pentafluorobenzamide is unique due to the presence of the pentafluorobenzamide group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for applications requiring high thermal and chemical stability.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2,3,4,5,6-pentafluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F5N2O2/c1-6(23)21-7-2-4-8(5-3-7)22-15(24)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSNEJOYCVVFCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F5N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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